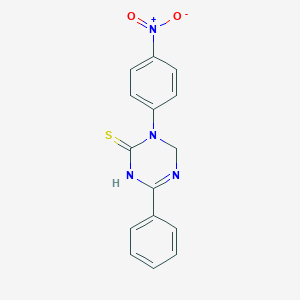

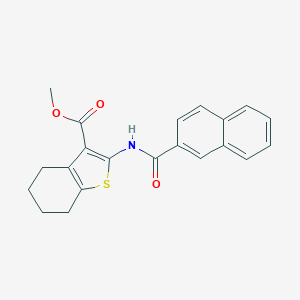

3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with similar structures, such as 3-(4-nitrophenyl)-1H-pyrazole, are typically small organic molecules . They often belong to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with nitrophenyl groups . For example, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole can be synthesized in a one-step process using commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as FTIR, NMR, and single crystal X-ray diffraction study .Chemical Reactions Analysis

Reactions involving similar compounds often involve the nitrophenyl group . For example, the reactivity of an imidazole moiety can be modulated through the allosteric remote control of imidazole tautomer states .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the properties of 3-chloro-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone were determined using InChI code .Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

It is known that similar compounds can interact with their targets, leading to various biological activities . These interactions can result in changes at the molecular level, potentially affecting the function of the target proteins or enzymes.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, suggesting that multiple pathways could be affected .

Pharmacokinetics

Similar compounds, such as apixaban, have been shown to have good bioavailability and a rapid onset and offset of action , suggesting potential similarities.

Result of Action

Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc , suggesting a potential for diverse effects.

Action Environment

It is known that the catalytic reduction of similar compounds, such as 4-nitrophenol, can be influenced by various parameters including the ph, temperature, and applied potential .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity. The nitrophenyl group is particularly reactive, allowing the compound to form covalent bonds with amino acid residues in enzyme active sites. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can affect the expression of genes involved in oxidative stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. The nitrophenyl group can form covalent bonds with nucleophilic residues, leading to enzyme inhibition. Additionally, this compound can act as an allosteric modulator, altering the conformation and activity of target proteins. Changes in gene expression induced by this compound are often mediated through interactions with transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can degrade under others, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to maximal biological activity without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, influencing metabolic flux and metabolite levels. The compound’s interactions with cofactors, such as NADH and FAD, also play a role in its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

3-(4-nitrophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c20-19(21)13-8-6-12(7-9-13)18-10-16-14(17-15(18)22)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJUTKOIDKWNMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C(NC(=S)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-methyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381783.png)

![2-[(4-bromophenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one](/img/structure/B381791.png)

![1-methyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione](/img/structure/B381793.png)

![Ethyl 6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydro-5-pyrimidinecarboxylate](/img/structure/B381794.png)

![Methyl 6-tert-butyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381796.png)

![Diethyl 5-{[(2,4-diphenyl-1,3-thiazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B381797.png)

![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381800.png)

![5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B381801.png)

![3-allyl-2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381804.png)

![2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381806.png)